1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine
Description
1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine is a piperazine derivative featuring a benzyl group substituted with a phenyl ring and a 4-(1H-pyrazol-4-yl)phenyl moiety. Piperazine derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to modulate biological targets .
Properties
CAS No. |
917872-81-2 |
|---|---|
Molecular Formula |
C20H22N4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-[phenyl-[4-(1H-pyrazol-4-yl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C20H22N4/c1-2-4-17(5-3-1)20(24-12-10-21-11-13-24)18-8-6-16(7-9-18)19-14-22-23-15-19/h1-9,14-15,20-21H,10-13H2,(H,22,23) |
InChI Key |
ZKEQGWUAIBAVNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CNN=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a dihaloalkane.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the piperazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those similar to 1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, demonstrating low minimum inhibitory concentration (MIC) values and bactericidal effects . These findings suggest that compounds with similar structures may also exhibit significant antimicrobial properties.
Cytotoxic Effects
Research indicates that compounds containing pyrazole rings can exhibit cytotoxic effects against various cancer cell lines. For example, studies on related piperazinic derivatives have shown promising results in inhibiting the proliferation of leukemia cells such as K562 and HL60, with IC50 values comparable to established chemotherapeutic agents . This positions this compound as a candidate for further investigation in cancer therapy.
Anxiolytic Activity
Another area of interest is the anxiolytic potential of piperazine derivatives. A study focused on a closely related compound demonstrated its ability to reduce anxiety-like behaviors in animal models, suggesting that this compound could also possess similar anxiolytic properties .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
Mechanism of Action
The mechanism of action of 1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with muscarinic receptors, nitric oxide synthase, and other enzymes involved in inflammatory and cardiovascular pathways.
Pathways Involved: It modulates cholinergic-nitric oxide signaling, leading to sympathoinhibition, hypotension, and anti-inflammatory effects.
Comparison with Similar Compounds
Substituent Impact:
Spectral Data:
Thermal Properties:
- Pyrazole-piperazine derivatives often melt between 170–180°C, consistent with crystalline stability .
Biological Activity
1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine is a compound that has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in the treatment of anxiety and depression. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 334.42 g/mol. Its structure features a piperazine ring substituted with phenyl and pyrazole moieties, which are crucial for its biological activity.
Anxiolytic Effects
Research indicates that derivatives of piperazine, including this compound, exhibit significant anxiolytic properties. A study demonstrated that a related compound, LQFM192, showed anxiolytic-like activity mediated through the serotonergic system and the benzodiazepine site of the GABAA receptor. The administration of LQFM192 resulted in reduced anxiety in behavioral tests such as the elevated plus-maze and forced swimming tests .
Key Findings:
- Doses Tested: 54 and 162 μmol/kg
- Mechanisms: Involvement of serotonergic pathways and GABAA receptor modulation
- Behavioral Tests: Elevated plus-maze, forced swimming test
Antidepressant Activity
In addition to its anxiolytic effects, compounds similar to this compound have shown potential antidepressant-like effects. The serotonergic system plays a pivotal role in these activities, as evidenced by studies where pretreatment with serotonergic antagonists blocked the antidepressant-like effects observed in animal models .
Comparative Biological Activity Table
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of compounds related to this compound:
- Study on LQFM192 : This compound was tested for its anxiolytic and antidepressant properties in male Swiss mice. Results showed significant anxiolytic effects at specified doses, with mechanisms involving serotonergic pathways being confirmed through antagonist pretreatments .
- Study on LQFM008 : Another derivative was evaluated for its central nervous system effects, indicating that it induces anxiolytic-like activity without significant sedative effects at lower doses. This suggests a favorable profile for potential therapeutic use in anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
